![molecular formula C51H104N4O2 B14440302 N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} CAS No. 79692-26-5](/img/structure/B14440302.png)
N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}: is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} typically involves the reaction of nonane-1,9-diamine with N-[3-(dimethylamino)propyl]hexadecanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used as a reagent in organic synthesis, particularly in the formation of complex amides and amines
Biology: The compound has been studied for its potential biological activities, including its role as a surfactant and its ability to interact with biological membranes. It may also be used in the development of drug delivery systems due to its amphiphilic nature.
Medicine: In medicine, the compound’s ability to form stable complexes with various drugs makes it a candidate for use in drug formulation and delivery. Its potential as a therapeutic agent is also being explored, particularly in the treatment of certain diseases where modulation of membrane properties is beneficial.
Industry: Industrially, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used in the formulation of lubricants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for use in various applications, including cosmetics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
N,N’-(Nonane-1,9-diyl)bis(2-hydroxybenzamide): Similar in structure but contains hydroxyl groups instead of dimethylamino groups.
N,N’-(Nonane-1,9-diyl)bis(3-aminopropyl)hexadecanamide): Contains aminopropyl groups instead of dimethylamino groups.
Uniqueness: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is unique due to its specific combination of long alkyl chains and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
79692-26-5 |
|---|---|
Formule moléculaire |
C51H104N4O2 |
Poids moléculaire |
805.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-[9-[3-(dimethylamino)propyl-hexadecanoylamino]nonyl]hexadecanamide |
InChI |
InChI=1S/C51H104N4O2/c1-7-9-11-13-15-17-19-21-23-25-28-32-36-42-50(56)54(48-40-44-52(3)4)46-38-34-30-27-31-35-39-47-55(49-41-45-53(5)6)51(57)43-37-33-29-26-24-22-20-18-16-14-12-10-8-2/h7-49H2,1-6H3 |
Clé InChI |
CEWHMUZULRBIEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCN(CCCN(C)C)C(=O)CCCCCCCCCCCCCCC)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


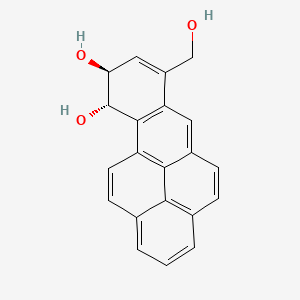
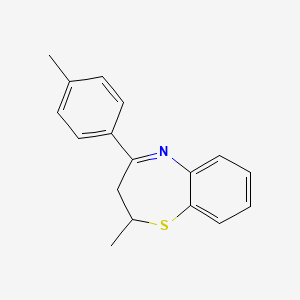

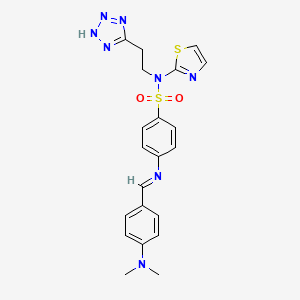
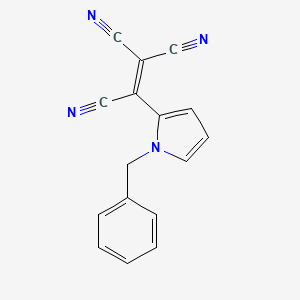
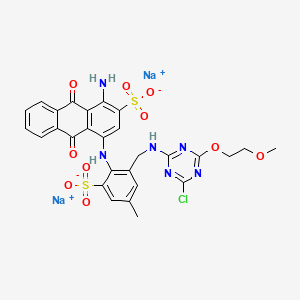

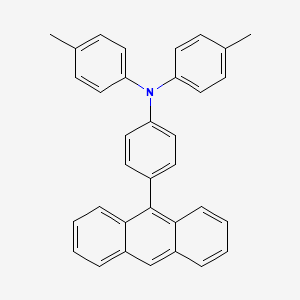
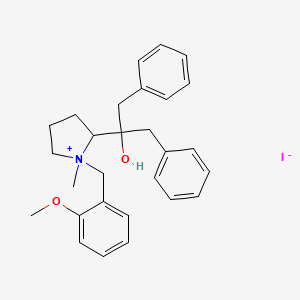
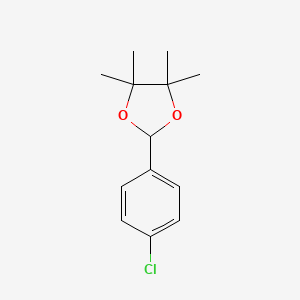

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)

![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
